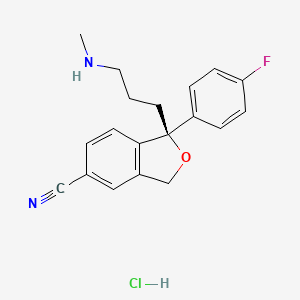

(S)-N-Desmethyl Citalopram Hydrochloride

Description

BenchChem offers high-quality (S)-N-Desmethyl Citalopram Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-Desmethyl Citalopram Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H20ClFN2O |

|---|---|

Molecular Weight |

346.8 g/mol |

IUPAC Name |

(1S)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride |

InChI |

InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H/t19-;/m0./s1 |

InChI Key |

DYIZNULSIBGJPJ-FYZYNONXSA-N |

Isomeric SMILES |

CNCCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |

Canonical SMILES |

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

(S)-N-Desmethyl Citalopram Hydrochloride: Chemical Properties, Metabolism, and Analytical Quantification

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

(S)-N-Desmethyl Citalopram (commonly referred to as Desmethylescitalopram or S-DCT) is the primary, albeit weakly active, circulating metabolite of the selective serotonin reuptake inhibitor (SSRI) escitalopram. Understanding the physicochemical properties, receptor binding kinetics, and metabolic pathways of S-DCT is critical for researchers involved in therapeutic drug monitoring (TDM), pharmacogenomics, and neuropharmacology. This whitepaper provides a comprehensive, expert-level analysis of S-DCT, culminating in a validated, self-correcting LC-MS/MS protocol for its quantification in human plasma.

Chemical Structure and Physicochemical Properties

(S)-N-Desmethyl Citalopram Hydrochloride is a chiral, lipophilic small molecule. Structurally, it is an isobenzofuran derivative characterized by a 4-fluorophenyl group and a secondary amine (methylaminopropyl) chain. The loss of the N-methyl group from the parent escitalopram fundamentally alters its steric profile and lipophilicity.

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | (1S)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile hydrochloride |

| Molecular Formula | C19H19FN2O (Free Base) / C19H19FN2O • HCl (Salt) |

| Molecular Weight | 310.37 g/mol (Free Base)[1] |

| LogP (XLogP3) | ~2.8[1] |

| Hydrogen Bond Donors | 1 (Secondary amine) |

| Hydrogen Bond Acceptors | 4 |

Causality Insight: The presence of the secondary amine (pKa ~9.5) means that at physiological pH (7.4), S-DCT is predominantly ionized. However, its high LogP ensures it retains significant lipophilicity, allowing it to readily cross the blood-brain barrier, though its central efficacy is limited by its receptor binding profile.

Pharmacology and Receptor Binding Kinetics

While escitalopram is noted for having the highest affinity for the human serotonin transporter (SERT) among all SSRIs, the N-demethylation to S-DCT results in a profound loss of pharmacological potency.

In vitro radioligand binding assays demonstrate that escitalopram is approximately 7 to 27 times more potent than S-DCT at inhibiting serotonin reuptake[2].

-

Mechanistic Causality: The central binding site of SERT is highly sterically constrained. The tertiary amine of escitalopram forms an optimal ionic and steric interaction with the aspartate residue (Asp98) in the SERT binding pocket. The removal of the methyl group in S-DCT introduces a hydrogen bond donor but reduces the hydrophobic bulk, destabilizing the optimal binding conformation.

-

Clinical Implication: Because of this drastically reduced affinity (Ki), combined with the fact that steady-state plasma concentrations of S-DCT are typically only 30-50% of the parent drug, S-DCT does not meaningfully contribute to the overall antidepressant efficacy of escitalopram at standard clinical doses (10-20 mg/day)[3].

Hepatic Biotransformation and CYP450 Pathways

The biotransformation of escitalopram to S-DCT is a classic example of parallel metabolic routing, which provides a protective buffer against single-enzyme drug-drug interactions.

Escitalopram is N-demethylated to S-DCT by three primary cytochrome P450 enzymes[4][5]:

-

CYP2C19 (~37% contribution): The primary driver of metabolism.

-

CYP3A4 (~35% contribution): A major parallel pathway.

-

CYP2D6 (~28% contribution): A secondary parallel pathway.

S-DCT is subsequently metabolized to the virtually inactive (S)-N-didesmethylescitalopram (S-DDCT) exclusively by CYP2D6.

Hepatic biotransformation pathway of Escitalopram to S-DCT and S-DDCT via CYP450 enzymes.

Pharmacogenomic Impact

Because CYP2C19 is highly polymorphic, a patient's genotype heavily influences the Escitalopram/S-DCT metabolic ratio. CYP2C19 Poor Metabolizers (PMs)—who carry *2 or *3 alleles—exhibit parent drug plasma concentrations up to 1.8 times higher than Extensive Metabolizers (EMs)[3][6]. However, because CYP3A4 and CYP2D6 continue to process the drug, the pathway is never fully blocked, preventing severe toxic accumulation.

Table 2: CYP450 Kinetic Profile

| Enzyme | Role | Impact of Enzyme Inhibition/Polymorphism |

| CYP2C19 | Primary N-demethylation to S-DCT | PMs show significantly elevated parent drug levels; dose reduction (e.g., 50%) is clinically recommended[3]. |

| CYP3A4 | Parallel N-demethylation to S-DCT | Compensates for CYP2C19 deficiencies; highly variable baseline activity among patients[6]. |

| CYP2D6 | N-demethylation to S-DDCT | Sole enzyme responsible for clearing S-DCT; PMs will show elevated S-DCT steady-state levels[4]. |

Analytical Methodology: LC-MS/MS Quantification Protocol

The Causality of Method Selection: Basic lipophilic amines like S-DCT are highly susceptible to ion suppression in the Electrospray Ionization (ESI) source caused by endogenous plasma phospholipids (e.g., glycerophosphocholines). PPT fails to remove these lipids. By utilizing LLE under alkaline conditions, we deprotonate the secondary amine of S-DCT, driving it into the organic phase while leaving polar phospholipids behind in the aqueous waste. This creates a self-validating system where matrix effects are inherently minimized.

Step-by-step liquid-liquid extraction and LC-MS/MS workflow for S-DCT quantification.

Step-by-Step LLE and LC-MS/MS Protocol

1. Sample Preparation & Alkalinization

-

Transfer 50 µL of human plasma to a clean 2 mL microcentrifuge tube.

-

Add 10 µL of Internal Standard (IS) working solution (e.g., Escitalopram-d6 and Desmethylcitalopram-d3 at 100 ng/mL). Note: Deuterated IS is mandatory to correct for any minor well-to-well variations in extraction recovery or residual ion suppression.

-

Add 50 µL of 0.1 M NaOH to alkalinize the plasma (pH > 10). Vortex for 10 seconds.

2. Liquid-Liquid Extraction (LLE)

-

Add 1.0 mL of extraction solvent (Hexane:Ethyl Acetate, 70:30 v/v).

-

Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C to achieve phase separation.

-

Transfer 800 µL of the upper organic layer to a clean glass autosampler vial.

3. Evaporation and Reconstitution

-

Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Vortex for 30 seconds.

4. LC-MS/MS Parameters

-

Column: C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate. (Causality: Ammonium formate buffers the mobile phase, preventing secondary interactions between the basic amine of S-DCT and unendcapped surface silanols on the column, ensuring sharp, symmetrical peaks).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 90% B over 3 minutes. Flow rate: 0.4 mL/min.

-

Detection: ESI in positive ion mode using Multiple Reaction Monitoring (MRM).

-

Escitalopram Transition: m/z 325.1 → 109.0

-

S-DCT Transition: m/z 311.1 → 109.0 (The 109 m/z product ion corresponds to the cleavage of the fluorophenyl ring).

-

System Suitability & Validation: The Lower Limit of Quantification (LLOQ) for this method should confidently reach 0.5 ng/mL. A blank plasma sample spiked only with IS must be run prior to every batch to rule out isotopic crosstalk or carryover.

References

-

KNMP Pharmacogenetics Working Group. "Escitalopram / CYP2C19 / CYP3A4 Metabolism and Clinical Implications." G-Standaard. Available at:[Link]

-

von Moltke, L. L., et al. "Escitalopram (S-citalopram) and its metabolites in vitro: Cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram." ResearchGate. Available at: [Link]

-

Hiemke, C., et al. "Concentrations of escitalopram in blood of patients treated in a naturalistic setting: focus on patients with alcohol and benzodiazepine use disorder." PMC / NIH. Available at: [Link]

-

Yasui-Furukori, N., et al. "Effects of Cytochrome P450 (CYP) 2C19 Genotypes on Steady-State Plasma Concentrations of Escitalopram and its Desmethyl Metabolite in Japanese Patients With Depression." PMC / NIH. Available at:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11255350, Desmethylescitalopram." PubChem / NIH. Available at: [Link]

-

Westin, A. A., et al. "Selective serotonin reuptake inhibitors and venlafaxine in pregnancy: Changes in drug disposition." Semantic Scholar. Available at: [Link]

-

Kousoulos, C., et al. "Determination of Atomoxetine or Escitalopram in human plasma by HPLC. Applications in Neuroscience Research Studies." PMC / NIH. Available at:[Link]

-

Owens, M. J., et al. "Serum concentrations of sertraline and N-desmethyl sertraline in relation to CYP2C19 genotype in psychiatric patients." ResearchGate. Available at:[Link]

Sources

- 1. Desmethylescitalopram | C19H19FN2O | CID 11255350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. g-standaard.nl [g-standaard.nl]

- 4. researchgate.net [researchgate.net]

- 5. Concentrations of escitalopram in blood of patients treated in a naturalistic setting: focus on patients with alcohol and benzodiazepine use disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Cytochrome P450 (CYP) 2C19 Genotypes on Steady-State Plasma Concentrations of Escitalopram and its Desmethyl Metabolite in Japanese Patients With Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Determination of Atomoxetine or Escitalopram in human plasma by HPLC. Applications in Neuroscience Research Studies - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of (S)-N-Desmethyl Citalopram vs Escitalopram

An In-Depth Comparative Pharmacological Profile: (S)-N-Desmethyl Citalopram vs. Escitalopram

A Technical Guide for Researchers and Drug Development Professionals

Part 1: Introduction and Core Concepts

The Legacy of Citalopram: From Racemate to a Refined Agent

The development of selective serotonin reuptake inhibitors (SSRIs) marked a significant advancement in the treatment of major depressive disorder (MDD) and other psychiatric conditions. Citalopram, introduced as a racemic mixture of two enantiomers, (S)-citalopram and (R)-citalopram, was among the most selective SSRIs of its time.[1][2] Subsequent research revealed that the therapeutic efficacy of citalopram resides almost exclusively in the (S)-enantiomer.[3] This discovery led to the development of Escitalopram, the isolated, pharmacologically active S-enantiomer, with the goal of providing a more potent and potentially better-tolerated therapeutic agent.[1][4]

Introducing the Key Compounds: Escitalopram and (S)-N-Desmethyl Citalopram

Escitalopram , the S-enantiomer of citalopram, is a highly selective serotonin reuptake inhibitor and is considered one of the most effective and well-tolerated antidepressants available.[5][6] Its primary mechanism of action is the potent blockade of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[7]

(S)-N-Desmethyl Citalopram , also known as S-DCIT or Desmethylescitalopram, is the primary and pharmacologically active metabolite of Escitalopram.[3][8] It is formed in the body through N-demethylation of the parent compound.[9] As an active metabolite, its pharmacological profile is critical to understanding the complete in vivo action, overall therapeutic effect, and potential drug-drug interactions of Escitalopram.[10][11]

Scientific Objective: A Head-to-Head Pharmacological Deep Dive

This technical guide provides a detailed, comparative analysis of the pharmacological profiles of Escitalopram and its primary metabolite, (S)-N-Desmethyl Citalopram. By synthesizing data on molecular characteristics, in vitro binding affinities, functional potencies, and metabolic pathways, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in neuropsychopharmacology.

Part 2: Molecular Characteristics and In Vitro Pharmacology

Chemical Structures and Properties

While structurally similar, the demethylation at the tertiary amine distinguishes the parent drug from its metabolite, a change that has significant implications for its pharmacological activity.

| Property | Escitalopram | (S)-N-Desmethyl Citalopram |

| IUPAC Name | (1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile | (S)-1-[3-(methylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile[8] |

| Molecular Formula | C₂₀H₂₁FN₂O[6] | C₁₉H₁₉FN₂O[12] |

| Molar Mass | 324.4 g/mol | 310.37 g/mol [8] |

| Chiral Center | S-configuration | S-configuration |

Primary Target Engagement: The Serotonin Transporter (SERT)

The principal therapeutic action of both compounds is mediated through their interaction with the serotonin transporter (SERT), a protein responsible for clearing serotonin from the synapse.[7]

Both Escitalopram and S-DCIT bind to the primary, or orthosteric, site on the SERT. This is the same site where serotonin binds. By occupying this site, they competitively inhibit the reuptake of serotonin, thereby potentiating serotonergic neurotransmission.[13]

A key differentiator for Escitalopram is its unique interaction with a secondary, allosteric binding site on the SERT.[13][14] Binding to this site induces a conformational change in the transporter that is believed to "lock" Escitalopram more tightly into the orthosteric site.[13] This action decreases the dissociation rate of Escitalopram from the primary site, prolonging the inhibition of serotonin reuptake and enhancing its overall efficacy.[13][15] This dual-site binding mechanism may provide a rationale for the clinical observations of Escitalopram's superior efficacy and faster onset of action compared to other SSRIs.[6][13] While its metabolite, S-DCIT, is also an SSRI, its interaction with the allosteric site is significantly weaker, representing a primary distinction in their mechanisms.

Figure 1: Interaction of Escitalopram and S-DCIT with SERT.

Comparative Binding Affinity (Kᵢ) Profile

Binding affinity, represented by the inhibition constant (Kᵢ), measures how tightly a ligand binds to a target. A lower Kᵢ value indicates a higher binding affinity. The data clearly demonstrates that while both compounds are potent SERT inhibitors, Escitalopram possesses a significantly higher affinity for the serotonin transporter than its desmethyl metabolite. Both compounds exhibit profound selectivity for SERT over the norepinephrine (NET) and dopamine (DAT) transporters.

| Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) |

| Escitalopram | 0.89 - 1.1[1][16][17] | ~28,200[18] | >10,000 |

| (S)-N-Desmethyl Citalopram | 10[8] | ~1,500[8] | ~34,000[8] |

Note: Kᵢ values can vary between studies based on experimental conditions.

Comparative Functional Potency (IC₅₀) Profile

Functional potency, measured by the half-maximal inhibitory concentration (IC₅₀), indicates the concentration of a drug required to inhibit a biological process (in this case, serotonin uptake) by 50%. Consistent with the binding affinity data, Escitalopram is a more potent inhibitor of serotonin reuptake than S-DCIT.

| Compound | 5-HT Uptake Inhibition IC₅₀ (nM) |

| Escitalopram | ~1.9 |

| (S)-N-Desmethyl Citalopram | ~13.5 |

Note: Data synthesized from reports indicating Escitalopram is approximately 7-fold more potent than S-DCIT.[3]

Off-Target Selectivity: A Comparative Analysis

The favorable side-effect profile of Escitalopram is largely due to its high selectivity for SERT and negligible affinity for other neurotransmitter receptors.[5][6] It does not have a significant affinity for muscarinic, dopaminergic, or norepinephrine receptors.[2] Similarly, S-DCIT maintains a high degree of selectivity, showing low affinity for other screened receptors and transporters.[18] This high selectivity for both the parent compound and its active metabolite minimizes the risk of side effects commonly associated with older antidepressants, such as the anticholinergic, antihistaminergic, and cardiovascular effects of tricyclic antidepressants (TCAs).

Part 3: Pharmacokinetics and In Vivo Implications

The Metabolic Journey: From Parent Drug to Active Metabolite

Upon administration, Escitalopram undergoes hepatic metabolism, primarily through N-demethylation, to form (S)-N-Desmethyl Citalopram (S-DCIT). S-DCIT can be further metabolized via a second demethylation to (S)-N,N-didesmethylcitalopram (S-DDCT), which is considered to have minimal pharmacological activity.[3]

Figure 2: Primary metabolic pathway of Escitalopram.

The Role of Cytochrome P450 Enzymes

The biotransformation of Escitalopram is primarily mediated by the cytochrome P450 (CYP) enzyme system.

-

CYP2C19 is the principal enzyme responsible for the initial demethylation to S-DCIT.

-

CYP3A4 and CYP2D6 also contribute to this first metabolic step, but to a lesser extent.[9]

-

The subsequent demethylation of S-DCIT to S-DDCT is catalyzed by CYP2D6 .

Genetic variations (polymorphisms) in these enzymes, particularly CYP2C19 and CYP2D6, can lead to significant inter-individual differences in plasma concentrations of Escitalopram and its metabolites, potentially impacting both efficacy and tolerability.

Clinical Relevance of the Metabolite

At steady-state, the plasma concentration of S-DCIT is typically about one-third that of the parent compound, Escitalopram.[3] Although S-DCIT is less potent at inhibiting serotonin reuptake, its sustained presence in clinically relevant concentrations means it likely contributes to the overall therapeutic effect of Escitalopram treatment.[10][11] Studies have suggested that higher serum concentrations of N-desmethylcitalopram are associated with a greater reduction in depressive symptoms, supporting its role in the clinical response to citalopram.[17]

Part 4: Standardized Experimental Methodologies

The characterization of compounds like Escitalopram and S-DCIT relies on robust and reproducible in vitro assays. The following protocols describe the core methodologies for determining binding affinity and functional potency at the serotonin transporter.

Protocol: In Vitro Determination of SERT Binding Affinity (Radioligand Displacement Assay)

Objective: To determine the binding affinity (Kᵢ) of test compounds (Escitalopram, S-DCIT) for the human serotonin transporter (hSERT) by measuring their ability to displace a specific radioligand, such as [³H]-Citalopram.

Materials:

-

Membrane preparation from cells stably expressing hSERT (e.g., HEK293-hSERT cells).

-

Radioligand: [³H]-Citalopram.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Test Compounds: Escitalopram and S-DCIT, serially diluted.

-

Non-specific binding agent: A high concentration of a potent SERT inhibitor (e.g., 10 µM Paroxetine).

-

96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.

Methodology:

-

Reagent Preparation: Thaw hSERT membrane preparations on ice and dilute to a target protein concentration (e.g., 5-15 µ g/well ) in ice-cold Assay Buffer. Prepare serial dilutions of test compounds and the reference compound. Prepare the [³H]-Citalopram working solution at a concentration close to its Kₔ (e.g., 1 nM).

-

Assay Plate Setup (in triplicate):

-

Total Binding: Add 50 µL Assay Buffer, 50 µL [³H]-Citalopram, and 100 µL membrane preparation.

-

Non-Specific Binding (NSB): Add 50 µL non-specific binding agent, 50 µL [³H]-Citalopram, and 100 µL membrane preparation.

-

Test Compound: Add 50 µL of each test compound dilution, 50 µL [³H]-Citalopram, and 100 µL membrane preparation.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

-

Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Protocol: In Vitro Determination of Serotonin Reuptake Inhibition (Synaptosomal Uptake Assay)

Objective: To determine the functional potency (IC₅₀) of test compounds in inhibiting serotonin uptake into isolated nerve terminals (synaptosomes).

Materials:

-

Fresh or frozen rodent brain tissue (e.g., striatum or whole brain).

-

Sucrose Buffer: 0.32 M Sucrose, 4 mM HEPES, pH 7.4.

-

Krebs-Ringer-HEPES (KRH) Buffer.

-

Radiolabeled substrate: [³H]-Serotonin ([³H]-5-HT).

-

Test Compounds: Escitalopram and S-DCIT, serially diluted.

-

Non-specific uptake agent: A high concentration of a potent SERT inhibitor (e.g., 10 µM Paroxetine).

-

Glass-Teflon homogenizer, centrifuges, 96-well plates, cell harvester, scintillation counter.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Escitalopram - Wikipedia [en.wikipedia.org]

- 6. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is Escitalopram used for? [synapse.patsnap.com]

- 8. preskorn.com [preskorn.com]

- 9. ClinPGx [clinpgx.org]

- 10. Serum N-Desmethylcitalopram Concentrations are Associated with the Clinical Response to Citalopram of Patients with Major Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Desmethylcitalopram - Wikipedia [en.wikipedia.org]

- 12. (S)-N-Desmethyl Citalopram Hydrochloride [lgcstandards.com]

- 13. Escitalopram, an antidepressant with an allosteric effect at the serotonin transporter--a review of current understanding of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modulation of serotonin transporter expression by escitalopram under inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Metabolic Biotransformation of Escitalopram to (S)-N-Desmethyl Citalopram

Executive Summary

Escitalopram, the highly potent (S)-enantiomer of the racemic selective serotonin reuptake inhibitor (SSRI) citalopram, is a first-line pharmacological intervention for major depressive disorder (MDD) and generalized anxiety disorder[1]. Its pharmacokinetic profile is defined by its extensive hepatic biotransformation. The primary metabolic pathway involves the N-demethylation of escitalopram to its major, albeit pharmacologically less active, metabolite: (S)-N-desmethylcitalopram (S-DCT) 2[2]. This technical guide provides a comprehensive analysis of this metabolic cascade, detailing the enzyme kinetics, self-validating in vitro methodologies, and the pharmacogenomic implications of cytochrome P450 (CYP) polymorphisms.

Mechanistic Pathway: The N-Demethylation Cascade

The biotransformation of escitalopram to S-DCT is a classic example of parallel metabolic processing. Unlike drugs reliant on a single metabolic clearance pathway, escitalopram's primary N-demethylation is catalyzed by a triad of hepatic CYP enzymes: CYP2C19, CYP3A4, and CYP2D6 3[3].

-

CYP2C19 : Acts as the principal high-affinity enzyme driving the formation of S-DCT[3].

-

CYP3A4 : Functions as a high-capacity, lower-affinity pathway, providing metabolic redundancy[3].

-

CYP2D6 : Contributes moderately to the primary demethylation but is exclusively responsible for the secondary N-demethylation step, converting S-DCT to (S)-didesmethylcitalopram (S-DDCT)[3][4].

This parallel pathway design minimizes the risk of catastrophic drug-drug interactions (DDIs), as the inhibition of one enzyme shifts the metabolic burden to the remaining functional CYPs[3].

Caption: Escitalopram N-demethylation pathway to S-DCT and S-DDCT.

Enzyme Kinetics and Quantitative Contributions

To construct a robust pharmacokinetic model, the intrinsic clearance (

Table 1: Kinetic Parameters for Escitalopram N-Demethylation to S-DCT

| Enzyme | Affinity ( | Relative Contribution to Net Intrinsic Clearance | Clinical Significance |

| CYP2C19 | 69 µM | 37% | Primary driver; highly susceptible to genetic polymorphisms (e.g., *2, *3 alleles)[3][5]. |

| CYP2D6 | 29 µM | 28% | Highest affinity (lowest |

| CYP3A4 | 588 µM | 35% | Low affinity but high hepatic abundance; provides metabolic redundancy[3]. |

Note: Data synthesized from established in vitro index reactions normalized for hepatic abundance[3].

Experimental Methodology: In Vitro Metabolism Assays

To validate the kinetic parameters outlined above, researchers employ a self-validating in vitro assay utilizing HLMs.

Causality of Experimental Choices:

-

Selection of HLMs over Hepatocytes: HLMs specifically isolate the endoplasmic reticulum fraction where CYP enzymes reside. This eliminates confounding variables like active transport (e.g., P-glycoprotein efflux) or phase II conjugation, thus perfectly isolating Phase I N-demethylation 2[2].

-

Chemical Inhibition for Validation: To prove the fractional contribution of each CYP, the assay uses selective inhibitors: omeprazole (CYP2C19), ketoconazole (CYP3A4), and quinidine (CYP2D6). Because the system is self-validating, the sum of the individually inhibited clearance fractions mathematically equals the total uninhibited clearance rate[3].

Standard Operating Protocol: LC-MS/MS Metabolic Assay

-

Reagent Preparation: Prepare a reaction mixture containing pooled HLMs (0.5 mg/mL protein), escitalopram (titrated from 1 to 1000 µM to capture

), and 100 mM potassium phosphate buffer (pH 7.4)[4]. -

Pre-Incubation: Equilibrate the mixture at 37°C for 5 minutes to simulate physiological human body temperature.

-

Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the CYP450 catalytic electron transfer cycle.

-

Incubation: Incubate for exactly 30 minutes at 37°C. (Critical Control: Time and protein concentration must be optimized to ensure less than 20% substrate depletion, maintaining linear steady-state kinetics)[2].

-

Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., citalopram-d4). This instantly denatures the CYP proteins and halts enzymatic activity[2].

-

Centrifugation & Extraction: Centrifuge the quenched samples at 14,000 × g for 10 minutes to pellet the precipitated proteins. Extract the clear supernatant.

-

LC-MS/MS Quantification: Quantify the formation of S-DCT using liquid chromatography-tandem mass spectrometry, monitoring specific mass-to-charge (m/z) transitions for high specificity 2[2].

Caption: Self-validating in vitro LC-MS/MS workflow for Escitalopram metabolism.

Pharmacogenomic Implications

The reliance on CYP2C19 for 37% of escitalopram's intrinsic clearance has profound clinical implications because the CYP2C19 gene is highly polymorphic.

-

Poor Metabolizers (PMs): Individuals carrying two loss-of-function alleles (e.g., 2/2) exhibit a profound reduction in S-DCT formation. Physiologically based pharmacokinetic (PBPK) modeling and clinical data demonstrate that PMs experience a 2.1- to 3.3-fold higher steady-state plasma concentration for escitalopram compared to Normal/Extensive Metabolizers (EMs) 5[5][6].

-

Clinical Directive: For CYP2C19 PMs, authoritative guidelines recommend a 50% reduction in the initial and maximum dose to prevent dose-dependent adverse effects, such as QT prolongation and central nervous system toxicity 7[8][7].

Conversely, the induction of CYP2D6 (such as during pregnancy) can alter the didesmethylcitalopram-to-desmethylcitalopram ratio, highlighting the dynamic nature of this metabolic network and the necessity for therapeutic drug monitoring in vulnerable populations[5].

References

- Escitalopram (S-citalopram)

- Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism Source: Frontiers in Pharmacology URL

- Escitalopram Dose Optimization During Pregnancy: A PBPK Modeling Approach Source: MDPI URL

- Effects of CYP2C19 and CYP2D6 gene variants on escitalopram and aripiprazole treatment outcome and serum levels Source: NIH / PMC URL

- Impact of CYP2C19 Phenotype on Escitalopram Response in Geriatrics Source: Ovid / Clinical Pharmacology URL

Sources

- 1. Escitalopram - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism [frontiersin.org]

- 3. Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Escitalopram Dose Optimization During Pregnancy: A PBPK Modeling Approach [mdpi.com]

- 6. ovid.com [ovid.com]

- 7. Effects of CYP2C19 and CYP2D6 gene variants on escitalopram and aripiprazole treatment outcome and serum levels: results from the CAN-BIND 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. s3.pgkb.org [s3.pgkb.org]

Toxicology and safety data for Citalopram metabolites

Toxicology and Safety Data for Citalopram Metabolites: A Technical Assessment

Executive Summary

Citalopram, a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI), undergoes extensive hepatic metabolism. While the parent compound is the primary driver of therapeutic efficacy, its safety profile—particularly regarding cardiotoxicity—is intricately linked to its metabolic fate.[1] This guide analyzes the toxicological properties of the three primary metabolites: Desmethylcitalopram (DCT) , Didesmethylcitalopram (DDCT) , and the Propionic Acid Derivative .

Key Technical Insight: Contrary to early assumptions, the major safety concern (QTc prolongation) is driven primarily by the parent compound (Citalopram) and the R-enantiomer, rather than the N-demethylated metabolites (DCT/DDCT), which exhibit significantly lower affinity for the hERG potassium channel. However, in overdose scenarios, the accumulation of the propionic acid metabolite is a critical, often overlooked, driver of metabolic acidosis.

Metabolic Landscape & Biotransformation

Citalopram is a racemic mixture (

The Pathway

Metabolism proceeds via N-demethylation and oxidative deamination.

-

Phase I (N-Demethylation): Mediated by CYP2C19 (major), CYP3A4, and CYP2D6.[3]

-

Phase I (Deamination): Oxidative deamination leads to the Propionic Acid Derivative , primarily implicated in acidosis.

Visualizing the Metabolic Cascade

The following diagram illustrates the sequential biotransformation and the enzymatic drivers.

Figure 1: Metabolic pathway of Citalopram highlighting enzymatic drivers and key metabolites.

Toxicological Profile of Metabolites

Comparative Potency & Selectivity

The metabolites are significantly less potent SERT inhibitors than the parent, reducing their contribution to the therapeutic effect but altering the toxicity landscape.

| Compound | SERT Inhibition (Ki, nM) | hERG Inhibition (IC50, µM) | Relative Cardiotoxicity Risk |

| Citalopram (Racemic) | 1.8 | 4.0 | High (Primary Driver) |

| Escitalopram (S-Cit) | 1.1 | 12.0 | Moderate |

| R-Citalopram | >1000 | 3.5 | High (Off-target interference) |

| DCT | 12 | >30 | Low |

| DDCT | 60 | ~15* | Low (Clinical), High (Canine) |

Note: DDCT showed QT prolongation in beagle dogs, but human plasma levels rarely reach the threshold for cardiotoxicity due to the "ceiling effect" of CYP2D6 saturation.

Cardiotoxicity: The hERG & Nav1.5 Interaction

The FDA warning (2011) restricting Citalopram doses >40mg is based on QT prolongation.

-

Mechanism: Direct blockade of the

current (hERG potassium channel). -

Metabolite Role: While DDCT is a potent hERG blocker in vitro, it does not accumulate sufficiently in humans to be the primary culprit. The risk is driven by the accumulation of the parent drug and the

-enantiomer in CYP2C19 poor metabolizers. -

Self-Validating Safety Check: In clinical development, monitoring the DCT:Citalopram ratio is crucial. A ratio <0.3 suggests poor metabolizer status, flagging a high risk for parent drug accumulation and QT prolongation.

Metabolic Acidosis (The Propionic Acid Pathway)

In massive overdose (>600mg), patients often present with severe metabolic acidosis with a normal lactate gap.

-

Causality: Saturation of the N-demethylation pathway shifts metabolism toward oxidative deamination, producing the Propionic Acid Derivative .

-

Toxicity: This organic acid accumulates, directly lowering blood pH and crossing the blood-brain barrier, contributing to CNS depression and seizures.

Experimental Methodologies

To evaluate metabolite safety, robust analytical protocols are required. Below is a validated workflow for quantifying these metabolites in plasma, essential for toxicokinetic studies.

Protocol: LC-MS/MS Quantification of Citalopram & Metabolites

Objective: Simultaneous quantification of Citalopram, DCT, and DDCT in human plasma.

Reagents:

-

Internal Standard (IS): Citalopram-D6 (Deuterated).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

Step-by-Step Workflow:

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.

-

Add 10 µL of IS working solution (500 ng/mL).

-

Add 300 µL of ice-cold Acetonitrile to precipitate proteins.

-

Critical Step: Vortex vigorously for 30s to ensure complete release of protein-bound drug (Citalopram is ~80% protein-bound).

-

Centrifuge at 12,000 x g for 10 mins at 4°C.

-

Transfer supernatant to an autosampler vial.

-

-

Chromatographic Separation:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 90% A (Equilibration).

-

0.5-3.0 min: Ramp to 90% B (Elution).

-

3.0-4.0 min: Hold 90% B (Wash).

-

-

-

Mass Spectrometry (MRM Mode):

-

Ionization: ESI Positive Mode.[5]

-

Transitions (Quantifier/Qualifier):

-

Citalopram:

/ -

DCT:

/ -

DDCT:

/

-

-

-

Data Validation:

-

Linearity

required. -

QC samples (Low, Mid, High) must be within ±15% accuracy.

-

Toxicity Screening Workflow

The following diagram outlines the decision logic for evaluating metabolite safety during drug development.

Figure 2: Sequential toxicity screening workflow for SSRI metabolites.

Clinical Implications & Pharmacogenomics

The CYP2C19 Polymorphism Factor

Safety data indicates that Poor Metabolizers (PMs) of CYP2C19 have a 68% increase in Citalopram

-

Risk: This forces metabolism down the CYP2D6 pathway or leads to accumulation of the parent drug.

-

Guideline: In PMs, the maximum dose is capped at 20 mg/day to prevent QT prolongation. The metabolites (DCT/DDCT) are less of a concern in these patients because their formation is hindered.

Chirality and Toxicity

The "R-citalopram hypothesis" suggests that the R-enantiomer not only lacks efficacy but may competitively inhibit the S-enantiomer at the transporter while contributing fully to hERG blockade. This is why Escitalopram (pure S-enantiomer) generally has a more favorable safety profile regarding QT prolongation compared to racemic Citalopram at equivalent therapeutic doses.

References

-

FDA Drug Safety Communication. (2011).[6] Celexa (citalopram hydrobromide): Drug Safety Communication - Abnormal Heart Rhythms Associated With High Doses.[6] U.S. Food and Drug Administration.[6] Link

-

Howland, R. H. (2011).[6] A critical evaluation of the cardiac toxicity of citalopram: part 2. Journal of Psychosocial Nursing and Mental Health Services.[6] Link

-

Jiang, T., et al. (2010).[7] Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study.[5] Journal of Chromatography B. Link[7]

-

Tietze, K. J. (2026). Clinical Toxicology of Citalopram After Acute Intoxication. ResearchGate.[5] Link

-

Vertex AI Search. (2024). Citalopram & escitalopram: Mechanisms of cardiotoxicity.[8] NIH / PMC. Link

Sources

- 1. Citalopram & escitalopram: Mechanisms of cardiotoxicity, toxicology predisposition and risks of use in geriatric & hemodialysis populations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. A critical evaluation of the cardiac toxicity of citalopram: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

(S)-N-Desmethyl Citalopram Hydrochloride CAS number and molecular weight

An In-Depth Technical Guide to (S)-N-Desmethyl Citalopram Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Principal Metabolite of Escitalopram

(S)-N-Desmethyl Citalopram, also known as Desmethylescitalopram, is the primary and pharmacologically active N-demethylated metabolite of Escitalopram, the therapeutically active S-enantiomer of the widely prescribed antidepressant Citalopram. As a selective serotonin reuptake inhibitor (SSRI) itself, understanding the physicochemical properties and analytical quantification of this metabolite is critical for a comprehensive assessment of Escitalopram's pharmacokinetics, metabolism, and overall safety and efficacy profile in both preclinical and clinical research. This guide provides a detailed overview of its core chemical identifiers and a validated analytical workflow for its characterization.

Core Physicochemical Properties and Identification

Precise identification of (S)-N-Desmethyl Citalopram Hydrochloride is fundamental for regulatory submissions, quality control, and research applications. There is notable ambiguity in literature and commercial listings regarding the correct CAS number, which often arises from differentiation between the hydrochloride salt, the free base, and the racemic mixture. The following data clarifies these distinctions.

| Identifier | Value | Source |

| Chemical Name | (1S)-1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-5-isobenzofurancarbonitrile Hydrochloride | LGC Standards[1] |

| CAS Number (HCl Salt) | 66687-07-8 | LGC Standards[1] |

| CAS Number (Free Base) | 144025-14-9 | LGC Standards, CymitQuimica[1][2] |

| Molecular Formula (HCl Salt) | C19H20ClFN2O | LGC Standards, Daicel Pharma[1][3] |

| Molecular Weight (HCl Salt) | 346.83 g/mol | LGC Standards, Daicel Pharma[1][3] |

| Molecular Formula (Free Base) | C19H19FN2O | Daicel Pharma, precisionFDA[3][4] |

| Molecular Weight (Free Base) | 310.37 g/mol | Daicel Pharma, precisionFDA[3][4] |

Analytical Characterization: A Validated HPLC-UV Protocol

The quantification of (S)-N-Desmethyl Citalopram in biological matrices or as a reference standard requires a robust and validated analytical method. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely adopted, reliable, and cost-effective technique for this purpose.

Causality in Method Design

The choice of a reversed-phase C18 column is predicated on the molecule's moderate lipophilicity, which allows for effective retention and separation from the parent drug, Escitalopram, and other potential metabolites. The mobile phase, a combination of an acidified aqueous buffer and an organic modifier like acetonitrile, is selected to ensure sharp peak shapes and optimal resolution. The acidic pH (typically adjusted with formic or phosphoric acid) protonates the secondary amine group, enhancing its interaction with the stationary phase and minimizing peak tailing. UV detection at approximately 239 nm is chosen as it corresponds to a lambda max of the molecule, providing high sensitivity.

Step-by-Step HPLC-UV Workflow

-

Standard Preparation: Accurately weigh and dissolve (S)-N-Desmethyl Citalopram Hydrochloride reference standard in a suitable diluent (e.g., 50:50 methanol:water) to prepare a stock solution of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation (from Plasma):

-

To 500 µL of plasma, add an internal standard.

-

Perform protein precipitation by adding 1.5 mL of ice-cold acetonitrile.

-

Vortex for 2 minutes, followed by centrifugation at 10,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for injection.

-

-

Chromatographic Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 65:35 (v/v) 20 mM Potassium Phosphate buffer (pH 3.0) and Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detector: UV Diode Array Detector (DAD) at 239 nm.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of (S)-N-Desmethyl Citalopram in the samples by interpolating their peak area ratios from the linear regression of the calibration curve.

-

Workflow Visualization

Sources

Blood-Brain Barrier Penetration and CNS Pharmacokinetics of N-Desmethylcitalopram: A Technical Whitepaper

Executive Summary & Scientific Paradigm

As a Senior Application Scientist, I approach the evaluation of blood-brain barrier (BBB) penetration not merely as a binary metric of permeability, but as a dynamic system governed by enzymatic biotransformation, active efflux, and lipophilic partitioning. Historically, the active metabolite of citalopram—N-desmethylcitalopram (NDMC)—was considered to cross the BBB poorly[1]. However, modern ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and ex vivo models have definitively proven that NDMC actively accumulates in the central nervous system (CNS) over time[2].

This whitepaper synthesizes the mechanistic causality behind NDMC's BBB transport, its interaction with efflux transporters like P-glycoprotein (P-gp), and the self-validating experimental protocols required to accurately quantify its neuropharmacokinetic profile.

Hepatic Metabolism and BBB Transport Dynamics

Citalopram is extensively metabolized in the liver by the cytochrome P450 isoenzymes CYP2C19 and CYP3A4 to form NDMC[1]. While both the parent drug and the metabolite are pharmacologically active inhibitors of the serotonin transporter (SERT), their partitioning across the endothelial cells of the BBB differs significantly.

Citalopram exhibits a high degree of lipophilicity and readily crosses the BBB, achieving a median brain-to-blood ratio of 3.71[3]. Furthermore, its high concentration in cerebrospinal fluid (CSF) indicates a robust ability to penetrate the CNS[4]. Conversely, NDMC exhibits restricted diffusion. Forensic pharmacokinetic data reveals that the median Citalopram/NDMC ratio is 9.1 in brain tissue compared to 4.1 in whole blood[3]. This indicates that while NDMC is present in the brain, its relative concentration to the parent drug is lower in the CNS than in systemic circulation.

Despite this restricted permeability, in vivo murine models demonstrate that direct systemic administration of NDMC results in a time-dependent accumulation in the brain, confirming that it successfully navigates the BBB to exert its pharmacological effects on wild-type mSERT[2].

Pharmacokinetic pathway and BBB transport dynamics of Citalopram and NDMC.

Efflux Mechanisms: The Role of P-glycoprotein (ABCB1)

The discrepancy between blood and brain concentrations of NDMC is heavily influenced by active efflux transporters at the BBB. The ATP-binding cassette sub-family B member 1 (ABCB1) gene encodes P-glycoprotein (P-gp), a critical efflux pump located on the luminal membrane of brain capillary endothelial cells.

-

Substrate Dynamics: Citalopram is a known substrate for P-gp. Co-administration of citalopram with strong P-gp inhibitors (such as verapamil) increases the concentration of citalopram in the brain by more than 5-fold, while NDMC concentrations increase approximately 3-fold[5].

-

Inhibitory Potential: Both citalopram and NDMC act as weak inhibitors of P-gp when tested in primary porcine brain capillary endothelial cells (pBCECs), a highly validated in vitro model for the BBB[6].

Quantitative Data Summary

To facilitate rapid comparative analysis, the quantitative pharmacokinetic parameters defining the distribution and efflux of citalopram and NDMC are summarized below.

Table 1: Brain vs. Blood Distribution Parameters

Data derived from validated forensic UPLC-MS/MS analyses[3] and CSF mapping[4].

| Pharmacokinetic Metric | Brain Tissue / CSF | Whole Blood / Serum | Interpretation |

| Citalopram/NDMC Ratio | 9.1 (Median) | 4.1 (Median) | Restricted BBB permeability for NDMC relative to parent. |

| Citalopram S/R Enantiomer Ratio | 0.80 | 0.85 | Non-enantioselective BBB transport. |

| Citalopram Brain/Blood Ratio | 3.71 (Median) | 1.0 (Baseline) | High lipophilic accumulation in CNS. |

| Citalopram CSF/Serum Ratio | 0.35 (Mean) | 1.0 (Baseline) | Indicates active transport into the CSF. |

Table 2: P-glycoprotein (P-gp) Interaction Profile

Data derived from L-MDR1 and pBCEC cell models[6].

| Compound | P-gp Substrate Status | P-gp Inhibitory Potency |

| Citalopram | Yes (Strong) | Weak |

| N-Desmethylcitalopram (NDMC) | Yes (Moderate) | Weak |

Validated Experimental Methodologies

To ensure scientific integrity, every pharmacokinetic assay must be designed as a self-validating system. The following protocols detail the causal logic behind the experimental steps used to quantify NDMC BBB penetration.

Protocol A: In Vivo Murine Model for BBB Penetration Assessment

This protocol isolates BBB kinetics from gastrointestinal absorption variables[2].

-

Dosing: Administer NDMC via intraperitoneal (i.p.) injection.

-

Causality: Bypasses first-pass hepatic metabolism, ensuring the systemic circulation receives a known concentration of the pure metabolite.

-

-

Time-Course Harvesting: Euthanize subjects via decapitation at 45 minutes and 2 hours post-injection.

-

Causality: Decapitation prevents the artificial washout of lipophilic compounds from endothelial tight junctions that occurs during saline perfusion. Comparing the 45m and 2h time points differentiates between rapid vascular perfusion and true tissue accumulation.

-

-

Tissue Preservation: Immediately snap-freeze whole brains in liquid nitrogen (

).-

Causality: Halts postmortem redistribution (PMR) and prevents enzymatic degradation of the metabolite.

-

Protocol B: UPLC-MS/MS Quantification of Brain Homogenates

This protocol ensures high-fidelity quantification by eliminating lipid matrix effects[3].

-

Matrix Standardization: Dilute brain samples with HPLC-grade water in a 1:3 ratio and homogenize using a mechanical dissociator.

-

Causality: Brain tissue is highly lipophilic. Aqueous homogenization standardizes the matrix, making it miscible for subsequent extraction.

-

-

Internal Standard (IS) Spiking: Spike 200 mg aliquots with deuterated internal standards (e.g.,

-NDMC).-

Validation Checkpoint: Deuterated standards act as a self-validating control. Because they co-elute with the target analyte, they correct for extraction losses and ion suppression in the MS source.

-

-

Solid Phase Extraction (SPE): Process the homogenate through cation-retaining SPE columns (e.g., Strata X-C).

-

Causality: NDMC is a basic amine. Cation-exchange SPE selectively binds the ionized analyte while neutral lipids and phospholipids are washed away, ensuring a high signal-to-noise ratio.

-

-

UPLC-MS/MS Analysis: Separate analytes using a gradient mobile phase (0.05% formic acid in water/acetonitrile) and quantify via tandem mass spectrometry.

Step-by-step workflow for quantifying brain-to-plasma ratios via LC-MS/MS.

Conclusion

The penetration of N-desmethylcitalopram across the blood-brain barrier is a complex interplay of passive diffusion, active P-gp mediated efflux, and local CNS accumulation. While its brain-to-plasma ratio is lower than that of the highly lipophilic parent drug citalopram, rigorous in vivo and ex vivo UPLC-MS/MS methodologies confirm that NDMC successfully crosses the BBB and accumulates over time. Understanding these dynamics is critical for forensic toxicology and the development of next-generation neurotherapeutics.

References

- Nedahl, M. et al. "Reference Brain/Blood Concentrations of Citalopram, Duloxetine, Mirtazapine and Sertraline." Journal of Analytical Toxicology, 2017.

- "An ex Vivo Model for Evaluating Blood–Brain Barrier Permeability, Efflux, and Drug Metabolism." ACS Chemical Neuroscience, 2021.

- Weiss, J. et al. "Inhibition of P-glycoprotein by newer antidepressants." PubMed, 2003.

- "PharmGKB summary: citalopram pharmacokinetics pathway." PMC.

- "Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors..." ACS Chemical Neuroscience, 2016.

- "Measuring citalopram in blood and cerebrospinal fluid: revealing a distribution pattern that differs from other antidepressants." PubMed, 2016.

Sources

- 1. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Measuring citalopram in blood and cerebrospinal fluid: revealing a distribution pattern that differs from other antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhibition of P-glycoprotein by newer antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

A Robust, Validated Chiral HPLC Method for the Quantification of (S)-N-Desmethyl Citalopram in Human Plasma

An Application Note for Drug Development Professionals

Abstract

This application note details a highly selective and sensitive High-Performance Liquid Chromatography (HPLC) method for the stereospecific quantification of (S)-N-Desmethyl Citalopram (S-DCIT), the primary active metabolite of the widely prescribed antidepressant, Escitalopram. The method employs a chiral stationary phase for the direct separation of enantiomers and fluorescence detection for enhanced sensitivity, making it suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research. The protocol has been rigorously developed and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring accuracy, precision, and reliability.[1][2]

Introduction and Scientific Rationale

Citalopram is a selective serotonin reuptake inhibitor (SSRI) that exists as a racemic mixture of two enantiomers, (S)-Citalopram (Escitalopram) and (R)-Citalopram. The therapeutic activity is almost exclusively attributed to the S-enantiomer.[3] In the body, Escitalopram is metabolized by cytochrome P450 enzymes (primarily CYP2C19 and CYP3A4) into its major active metabolite, (S)-N-Desmethyl Citalopram (S-DCIT).[4] While S-DCIT is a weaker SSRI than its parent compound, its concentration in plasma can be significant, and monitoring its levels is crucial for understanding the complete pharmacokinetic profile, assessing patient metabolic status, and managing potential drug-drug interactions.

The stereospecific analysis of S-DCIT is critical because the enantiomers of both the parent drug and its metabolites can exhibit different pharmacological and toxicological profiles.[5][6] Therefore, a method that can resolve and accurately quantify the specific S-enantiomer of the desmethyl metabolite is essential for precise clinical assessment.

This guide provides a comprehensive framework for such an analysis, moving beyond a simple recitation of steps to explain the scientific reasoning behind each choice in the method development process. The method is built upon the principles of Quality by Design (QbD), ensuring it is robust and fit-for-purpose.[7]

Causality of Experimental Design Choices

The development of a reliable analytical method is a systematic process. The choices of column, mobile phase, and detector were not arbitrary but were based on the physicochemical properties of S-DCIT and the requirements of sensitivity and selectivity for bioanalysis.

Chiral Stationary Phase (CSP) Selection

-

Challenge: (S)-DCIT and its R-enantiomer are structurally identical except for their spatial orientation. Standard reversed-phase C18 columns cannot differentiate between them.

-

Solution: A chiral stationary phase (CSP) is required. Based on extensive literature review and empirical evidence for citalopram and its derivatives, a polysaccharide-based CSP, specifically a Chiralcel OD-H column, was selected.[5][8]

-

Mechanism: Chiralcel columns contain cellulose derivatives coated on a silica support. The enantioselective separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. This creates a transient diastereomeric complex with the analyte, leading to different retention times for the S and R enantiomers.

Mobile Phase Optimization

-

Analyte Properties: S-DCIT is a basic compound containing a secondary amine. In an unbuffered, low-pH mobile phase, this amine would be protonated, which can lead to severe peak tailing due to strong interactions with residual silanols on the silica support.

-

Solution: A normal-phase mobile phase consisting of n-hexane, propane-2-ol, and triethylamine (TEA) (96:4:0.1 v/v/v) was optimized for this separation.[8]

-

Causality:

-

n-Hexane: Serves as the weak, non-polar primary solvent.

-

Propane-2-ol (IPA): Acts as the polar modifier. Adjusting its concentration is the primary way to control the retention time of the analytes. A higher percentage of IPA reduces retention.

-

Triethylamine (TEA): This basic additive is crucial. It acts as a competing base, masking the active silanol sites on the column packing material. This significantly reduces peak tailing and improves peak symmetry, which is essential for accurate quantification.[8]

-

Detector Selection: Fluorescence

-

Challenge: Therapeutic concentrations of S-DCIT in plasma are typically in the low nanogram per milliliter (ng/mL) range.[5][9] Standard UV detection often lacks the required sensitivity and can be prone to interference from endogenous plasma components.[10]

-

Solution: Fluorescence detection was chosen due to the native fluorescence of the citalopram molecule.

-

Mechanism & Justification: The fluorophore in the citalopram structure allows for highly sensitive and selective detection. By setting a specific excitation wavelength (e.g., 250 nm) and measuring the emission at a higher wavelength (e.g., 325 nm), we can effectively filter out many interfering compounds that do not fluoresce under these conditions.[9] This results in a cleaner baseline and a lower limit of quantification (LOQ).[5]

Experimental Workflow and Protocols

The overall analytical process is a multi-stage workflow designed to ensure sample integrity and data accuracy.

Sources

- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. scispace.com [scispace.com]

- 4. Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of the enantiomers of citalopram, its demethylated and propionic acid metabolites in human plasma by chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. From achiral to chiral analysis of citalopram [diva-portal.org]

- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 8. researchgate.net [researchgate.net]

- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 10. Simplified high-performance liquid chromatographic method for the determination of citalopram and desmethylcitalopram in serum without interference from commonly used psychotropic drugs and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput LC-MS/MS Quantification of Citalopram and its Primary Metabolites in Human Plasma

Clinical Rationale and Scope

Citalopram (CIT) is a highly selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and anxiety disorders[1]. Because citalopram exhibits significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is often required to optimize dosing, ensure patient adherence, and prevent toxicity such as serotonin syndrome[1].

In the liver, citalopram is primarily metabolized by cytochrome P450 enzymes (CYP2C19 and CYP3A4) into its active metabolite, desmethylcitalopram (DCIT), and subsequently to didesmethylcitalopram (DDCIT)[2]. A minor, inactive metabolite, citalopram-N-oxide, is also formed. Accurate quantification of both the parent drug and its active metabolites in human plasma is critical for comprehensive pharmacokinetic profiling and toxicological screening[3].

Fig 1: Hepatic metabolic pathway of Citalopram mediated by Cytochrome P450 enzymes.

Methodological Rationale (E-E-A-T)

To ensure scientific integrity and a self-validating analytical system, this protocol utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation Causality: Traditional liquid-liquid extraction (LLE) is time-consuming and requires large solvent volumes. We utilize a modified Protein Precipitation (PPT) method incorporating 0.2 M Zinc Sulfate (

) alongside Acetonitrile[4]. The zinc ions actively disrupt protein-drug binding complexes, ensuring total release of the highly protein-bound citalopram (~80% bound) into the solvent. The acetonitrile subsequently denatures and precipitates the plasma proteins, resulting in a cleaner extract that significantly reduces ion suppression in the MS source compared to a simple organic crash. -

Chromatographic Causality: A reversed-phase C18 column is employed with a mobile phase containing 0.1% Formic Acid . Formic acid acts as a proton donor, facilitating the formation of stable

precursor ions required for positive electrospray ionization (ESI+)[5]. -

Detection Causality: Multiple Reaction Monitoring (MRM) is utilized because it provides unparalleled specificity. By filtering for the specific precursor mass (Q1) and its unique collision-induced fragmentation product (Q3), matrix interferences are virtually eliminated[5].

Reagents and Materials

-

Analytes: Citalopram hydrobromide, Desmethylcitalopram hydrochloride, Didesmethylcitalopram hydrochloride (Reference Standards, >99% purity).

-

Internal Standard (IS): Citalopram-

(Isotopically labeled to correct for matrix effects and extraction recovery variations)[4]. -

Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water (

), LC-MS grade Methanol (MeOH). -

Additives: Formic Acid (FA, 98-100% purity), Zinc Sulfate Heptahydrate (

). -

Matrix: Drug-free human plasma (K2-EDTA).

Experimental Protocol: Sample Preparation

This high-throughput workflow is designed for 96-well plates or standard microcentrifuge tubes.

-

Aliquoting: Transfer 100 µL of human plasma (calibrator, QC, or patient sample) into a clean 1.5 mL microcentrifuge tube.

-

Protein Disruption: Add 100 µL of 0.2 M

in water to the sample. Vortex briefly (5 seconds) to mix[4]. -

Precipitation & IS Addition: Add 200 µL of Acetonitrile containing the Internal Standard (Citalopram-

at 100 ng/mL). -

Extraction: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation and analyte extraction.

-

Centrifugation: Centrifuge the samples at 13,000 rpm (approx. 15,000 x g) for 10 minutes at 4°C to pellet the denatured proteins[4].

-

Dilution: Transfer 50 µL of the clear supernatant into an autosampler vial or 96-well plate and dilute with 450 µL of 0.1% Formic Acid in Water (1:10 dilution). Note: This dilution step is critical to match the sample solvent strength to the initial mobile phase conditions, preventing poor peak shape (fronting) on the LC column[4].

-

Injection: Inject 5 µL into the LC-MS/MS system.

Fig 2: Step-by-step sample preparation and analytical workflow for plasma samples.

LC-MS/MS Instrumental Conditions

Liquid Chromatography Parameters

Separation is achieved using a reversed-phase C18 column (e.g., Zorbax XDB C18, 50 x 2.1 mm, 1.8 µm)[3].

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Table 1: Chromatographic Gradient Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.00 | 95 | 5 |

| 0.50 | 95 | 5 |

| 2.50 | 10 | 90 |

| 3.50 | 10 | 90 |

| 3.60 | 95 | 5 |

| 5.00 | 95 | 5 (Re-equilibration) |

Mass Spectrometry Parameters

The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Nitrogen is utilized as both the desolvation and collision gas[5].

-

Capillary Voltage: 4.0 kV

-

Desolvation Temperature: 300°C

-

Desolvation Gas Flow: 11 L/min[5]

-

Nebulizer Pressure: 40 psi[5]

Table 2: Optimized MRM Transitions and Collision Energies

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) (Quantifier) | Product Ion (Q3) (Qualifier) | Collision Energy (eV) |

| Citalopram | 325.2 m/z | 109.0 m/z | 262.1 m/z | 25 / 15[4] |

| Desmethylcitalopram | 311.2 m/z | 109.0 m/z | 262.1 m/z | 25 / 10[4] |

| Didesmethylcitalopram | 297.1 m/z | 109.0 m/z | 262.1 m/z | 25 / 15[6] |

| Citalopram- | 331.2 m/z | 109.1 m/z | - | 25[1] |

Note: The transition to m/z 109.0 represents the cleavage of the fluorophenyl ring structure, which is the most abundant and stable product ion for this class of compounds[5].

Method Validation and System Suitability

To ensure the protocol operates as a self-validating system, the following parameters must be verified prior to analyzing patient cohorts, in accordance with US-FDA bioanalytical guidelines[5]:

Table 3: Expected Validation Metrics

| Parameter | Acceptance Criteria | Expected Results for CIT / DCIT |

| Linearity Range | 0.5 – 500 ng/mL[3] | |

| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise (S/N) | 0.5 ng/mL[3] |

| Intra-day Precision (CV%) | ||

| Inter-day Accuracy (% Bias) | ||

| Extraction Recovery | Consistent across QC levels |

System Suitability Test (SST): Before each batch, inject a blank plasma extract followed by an LLOQ standard. The blank must show no interfering peaks at the retention times of the analytes (

References

-

Analysis of Citalopram in Plasma and Hair by a Validated LC MS/MS Method. ResearchGate. Available at:[Link]

-

Ultrafast Analysis of Selective Serotonin Reuptake Inhibitors (SSRIs) in Human Serum by the Agilent RapidFire High-Throughput System. Agilent Technologies. Available at:[Link]

-

Toxicity Profile, Pharmacokinetic, and Drug–Drug Interaction Study of Citalopram and Sertraline Following Oral Delivery in Rat: An LC-MS/MS Method for the Simultaneous Determination in Plasma. Chemical Research in Toxicology - ACS Publications. Available at:[Link]

-

Simultaneous Determination of Citalopram and Its Metabolite in Human Plasma by LC-MS/MS Applied to Pharmacokinetic Study. PubMed (J Chromatogr B Analyt Technol Biomed Life Sci). Available at:[Link]

-

Quantification of Eight New Antidepressants and Five of their Active Metabolites in Whole Blood by High-Performance Liquid Chromatography. Journal of Analytical Toxicology. Available at:[Link]

-

Simultaneous determination of citalopram and its metabolite in human plasma by LC–MS/MS applied to pharmacokinetic study. ResearchGate. Available at:[Link]

-

Fully Automated Sample Preparation and LC-MS/MS Analysis of Antidepressants in Serum. Shimadzu Application News. Available at:[Link]

Sources

- 1. shimadzu.eu [shimadzu.eu]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

Application Note: Preparation and Handling of (S)-N-Desmethyl Citalopram Hydrochloride Stock Solutions for Research Applications

Abstract

This document provides a comprehensive guide for the accurate and reliable preparation of stock solutions of (S)-N-Desmethyl Citalopram Hydrochloride. As the primary active metabolite of the widely studied selective serotonin reuptake inhibitor (SSRI) Escitalopram, the consistent preparation of this compound is paramount for generating reproducible data in pharmacological, toxicological, and analytical studies. This guide details the essential chemical properties, solubility characteristics, and safety precautions associated with (S)-N-Desmethyl Citalopram Hydrochloride. It presents validated, step-by-step protocols for creating high-concentration primary stock solutions and subsequent working dilutions, emphasizing techniques that ensure stability and minimize experimental variability.

Compound Overview and Physicochemical Properties

(S)-N-Desmethyl Citalopram is the S-enantiomer of N-Desmethylcitalopram, an active metabolite of the antidepressant citalopram.[1][2][3] Understanding its fundamental properties is critical for proper handling and solution preparation. The compound is typically supplied as a hydrochloride salt to improve its stability and solubility. It is also noted to be hygroscopic, a critical consideration for handling and weighing.[3][4]

Table 1: Physicochemical Properties of (S)-N-Desmethyl Citalopram Hydrochloride

| Property | Value | Source(s) |

| Chemical Name | (1S)-1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-5-isobenzofurancarbonitrile hydrochloride | [1][5] |

| Molecular Formula | C₁₉H₂₀ClFN₂O | [1][5][6][7] |

| Molecular Weight | 346.83 g/mol | [1][5][6][8][9] |

| CAS Number | 144025-14-9 (freebase) | [4][5][8] |

| Appearance | Crystalline solid | [1] |

| Purity | Typically ≥98% (by HPLC) | [1] |

| Storage (Solid) | -20°C, under inert atmosphere, desiccated | [1][5] |

Solubility and Solvent Selection

The choice of solvent is dictated by the intended downstream application. For instance, solvents suitable for analytical chromatography may not be appropriate for cell-based assays due to cytotoxicity.

-

Dimethyl Sulfoxide (DMSO): Soluble up to 20 mg/mL.[1] DMSO is a standard solvent for preparing high-concentration stocks for in vitro biological assays. However, the final concentration of DMSO in the assay medium should be carefully controlled (typically <0.5%) to avoid solvent-induced artifacts.

-

Ethanol: Soluble up to 5 mg/mL.[1] A suitable alternative to DMSO for some biological applications, though it is more volatile.

-

Phosphate-Buffered Saline (PBS, pH 7.2): Soluble up to 10 mg/mL.[1] Direct preparation in aqueous buffers is possible but generally not recommended for long-term storage due to a higher risk of degradation. Aqueous solutions should be prepared fresh.

-

Methanol: The compound is available as a certified reference solution in methanol, indicating good solubility.[2][8] This solvent is primarily used for analytical applications, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Expert Recommendation: For most research applications, DMSO is the preferred solvent for creating a primary, high-concentration stock solution due to its high solvating power and the stability it confers to the compound in frozen storage. For analytical chemistry, HPLC-grade methanol is recommended.

Safety and Handling

Adherence to safety protocols is essential when handling this compound.

-

Hazard Identification: (S)-N-Desmethyl Citalopram Hydrochloride is harmful if swallowed.[6][10] When dissolved in solvents like methanol, the solution also carries the hazards of the solvent (e.g., flammable, toxic).[3][8]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Handling:

-

Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

As the compound is hygroscopic, minimize its exposure to atmospheric moisture.[3][4] Close the container tightly immediately after use.

-

Avoid contact with skin and eyes.[11] In case of contact, rinse thoroughly with water.

-

Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock, which serves as a stable, long-term source for creating working solutions. The principle of accurate weighing and quantitative transfer is paramount for achieving a precise final concentration.[12]

5.1. Materials and Equipment

-

(S)-N-Desmethyl Citalopram Hydrochloride (solid)

-

Anhydrous/HPLC-grade Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance (readable to 0.01 mg)

-

Class A volumetric flask (e.g., 1 mL or 5 mL)

-

Weighing paper or boat

-

Spatula

-

Vortex mixer

-

Pipettors and sterile tips

-

Cryogenic storage vials (amber or wrapped in foil to protect from light)

5.2. Step-by-Step Methodology

-

Pre-equilibration: Remove the vial of (S)-N-Desmethyl Citalopram Hydrochloride from the -20°C freezer and place it in a desiccator at room temperature for at least 30-60 minutes.

-

Causality: This step is crucial to prevent atmospheric water from condensing onto the hygroscopic solid, which would lead to inaccurate weighing.[4]

-

-

Mass Calculation: Calculate the mass of the compound required. The formula for this calculation is:

-

Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Example for 5 mL of a 10 mM stock:

-

Mass = (0.010 mol/L) x (0.005 L) x (346.83 g/mol ) = 0.01734 g = 17.34 mg

-

-

-

Weighing: On a calibrated analytical balance, carefully weigh the calculated mass (e.g., 17.34 mg) of the compound onto weighing paper or into a weighing boat. Record the exact mass.

-

Quantitative Transfer: Carefully transfer the weighed powder into the Class A volumetric flask. Rinse the weighing boat/paper with small aliquots of DMSO and add the rinsate to the flask to ensure all the powder is transferred.

-

Dissolution: Add approximately 70-80% of the final volume of DMSO to the flask (e.g., 3.5-4.0 mL for a 5 mL flask).

-

Homogenization: Cap the flask and vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary, but avoid overheating. Visually inspect the solution against a light source to ensure there are no visible particles.

-

Final Volume Adjustment: Once fully dissolved, add DMSO dropwise until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

-

Final Mixing: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

-

Aliquoting and Storage: Dispense the stock solution into small-volume, light-protected (amber) cryogenic vials. This prevents degradation from repeated freeze-thaw cycles and light exposure.[13]

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials. Store the aliquots at -20°C for short-term use (up to 6 months) or at -80°C for long-term storage (up to 1 year).[13]

Protocol: Preparation of Working Solutions via Serial Dilution

Working solutions are prepared by diluting the primary stock solution immediately before an experiment. The serial dilution method is a systematic approach to achieve low concentrations accurately.[14]

6.1. Principle: The Dilution Equation

The preparation of working solutions relies on the formula: M₁V₁ = M₂V₂

-

M₁ = Concentration of the starting (stock) solution

-

V₁ = Volume of the starting (stock) solution to be transferred

-

M₂ = Concentration of the final (working) solution

-

V₂ = Final volume of the working solution

6.2. Example: Preparing a 10 µM Working Solution

It is often best to perform a two-step serial dilution to maintain accuracy.

Step A: Prepare a 1 mM Intermediate Stock

-

Thaw one aliquot of the 10 mM primary stock solution.

-

To prepare 1 mL of a 1 mM solution:

-

M₁ = 10 mM, M₂ = 1 mM, V₂ = 1 mL (1000 µL)

-

V₁ = (M₂V₂) / M₁ = (1 mM x 1000 µL) / 10 mM = 100 µL

-

-